Propiolic acid

概要

説明

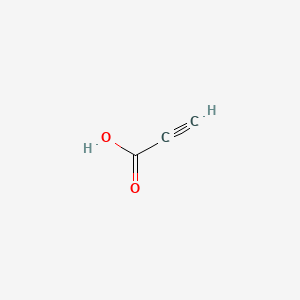

プロピオール酸は、プロプ-2-イノ酸としても知られており、化学式HC₂CO₂Hを持つ、最も単純なアセチレン系カルボン酸です。これは、絹のような結晶を与える無色の液体であり、沸点近くで分解します。 プロピオール酸は水に溶け、酢酸に似た臭いがあります .

2. 製法

合成経路と反応条件: プロピオール酸は、いくつかの方法によって合成することができます。

プロパルギルアルコールの酸化: この方法は、鉛電極でのプロパルギルアルコールの酸化を含みます.

アセチレンジカルボン酸の脱炭酸: このプロセスは、アセチレンジカルボン酸の脱炭酸によってプロピオール酸が得られます.

工業生産方法:

準備方法

Synthetic Routes and Reaction Conditions: Propiolic acid can be synthesized through several methods:

Oxidation of Propargyl Alcohol: This method involves the oxidation of propargyl alcohol at a lead electrode.

Decarboxylation of Acetylenedicarboxylic Acid: This process involves the decarboxylation of acetylenedicarboxylic acid to yield this compound.

Industrial Production Methods:

化学反応の分析

Reactions of Propiolic Acid

This compound undergoes typical reactions of carboxylic acids, including forming amides, esters, anhydrides, and chlorides . It also participates in unique reactions due to the presence of the triple bond.

Electrocatalytic Oxidation

Electrocatalytic oxidation of propionic acid can be used for ethylene production, using propionic acid sourced from sustainable biomass . The distribution of organic products remains consistent across a current density range of 20–95 mA cm . Oxidation of propionic acid is favored over the parasitic oxygen evolution reaction when operating at an electrolyte pH above the pKa of propionic acid .

Reaction with Selenoketones

This compound reacts with selenoketones .

Carboxylation of Calcium Carbide

This compound is synthesized by the nucleophilic addition of the carbanion HC≡C to CO, and then converted to this compound via acidification by hydrochloric acid .

Reaction Intensification

The reaction to produce this compound can be intensified by ultrasound and mechanochemistry .

-

Ultrasound When the same reaction was conducted in an ultrasonic cleaner (200 W, 40 kHz), 31.5% of yield is achieved after 6 h reaction at room temperature and other fixed conditions .

-

Mechanochemistry For the mechanochemical reaction in a planetary ball mill at 298 K, 74.2% of yield was achieved after 6 h reaction .

Impact of Milling Rate on Reaction Yield

The yield of this compound increases with the rising rotation rate in the range of 50~150 rpm, and 74.8% of yield is obtained after 2 h milling at 150 rpm .

科学的研究の応用

Chemical Synthesis

Propiolic acid serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

- Synthesis of Pharmaceuticals : this compound derivatives are used in the synthesis of various pharmaceutical compounds. For example, it can be converted into prop-2-ynyl amines, which exhibit significant biological activity.

- Polymer Chemistry : It is utilized in the production of polymers such as polyacrylonitrile and polystyrene derivatives. This compound can be polymerized to form poly(prop-2-yne), which has applications in materials science due to its thermal stability and electrical conductivity.

Agricultural Applications

This compound has been explored for its potential use in agriculture, particularly as a herbicide and fungicide.

- Herbicidal Properties : Research indicates that this compound can inhibit the growth of certain weeds. Its application in herbicides can help manage weed populations effectively without harming crops.

- Fungicidal Activity : this compound has demonstrated antifungal properties, making it useful in protecting crops from fungal infections. Studies show that it can be effective against pathogens like Fusarium and Botrytis species.

Biomedical Research

This compound's role in biomedical research is gaining attention, particularly concerning its effects on metabolic processes.

- Metabolic Studies : Recent studies have shown that this compound influences glucose metabolism and insulin sensitivity. For instance, research indicates that ingestion of this compound can lead to increased glucagon and norepinephrine levels, suggesting its potential as a metabolic disruptor .

- Gut Health : this compound is produced by gut microbiota during fiber fermentation and may play a role in maintaining gut health. Its anti-inflammatory properties have been studied in relation to conditions like Crohn's disease and irritable bowel syndrome .

Food Preservation

This compound is recognized for its antimicrobial properties, making it suitable for food preservation.

- Food Additive : It is commonly used as a preservative in baked goods and dairy products due to its ability to inhibit mold and bacterial growth. The effectiveness of calcium propionate (a salt of this compound) has been well-documented in extending the shelf life of bread and cheese .

Case Studies

The following table summarizes notable case studies highlighting the applications of this compound:

作用機序

プロピオール酸の作用機序は、化学反応によってさまざまな誘導体に変換されることを含みます。 例えば、日光にさらされるとトリメシン酸が生成され、塩化水素と反応するとクロロアクリル酸が生成されます . これらの反応に関与する分子標的と経路は、使用する特定の試薬と条件によって異なります。

6. 類似の化合物との比較

プロピオール酸は、そのアセチレン系カルボン酸構造のために独特です。 類似の化合物には以下が含まれます。

- アセチレンカルボン酸

- プロパルギル酸

- プロピノ酸

- 2-プロピノ酸

- カルボキシアセチレン

- プロピノ酸

これらの化合物は、類似の化学的性質を共有していますが、特定の用途と反応性において異なります。

類似化合物との比較

Propiolic acid is unique due to its acetylenic carboxylic acid structure. Similar compounds include:

- Acetylenecarboxylic Acid

- Propargylic Acid

- Propynoic Acid

- 2-Propynoic Acid

- Carboxyacetylene

- Propinoic Acid

These compounds share similar chemical properties but differ in their specific applications and reactivity.

生物活性

Propiolic acid, a compound with the chemical formula and a triple bond between carbon atoms, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including immunomodulatory properties, metabolic impacts, and antifungal activities.

This compound is a carboxylic acid characterized by its unique structure, which includes a terminal alkyne. This structural feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activities

1. Immunomodulatory Effects

Research indicates that propionic acid (PA), a derivative of this compound, exhibits significant immunomodulatory effects. It has been shown to influence cytokine production and immune cell activity:

- Cytokine Modulation : PA can alter the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. Studies demonstrate that certain derivatives of PA enhance IL-10 production, promoting an anti-inflammatory response in peripheral blood mononuclear cells (PBMCs) .

- Neuroinflammation : In models of multiple sclerosis, PA has been observed to promote neurite recovery and reduce neuroinflammation by modulating regulatory T cell (Treg) levels .

2. Metabolic Impacts

this compound and its derivatives have been linked to various metabolic processes:

- Glucose Metabolism : A study showed that oral administration of PA increases glucagon and norepinephrine levels, suggesting a role in glucose homeostasis . This indicates potential implications for metabolic disorders such as obesity and type 2 diabetes.

- Fatty Acid Regulation : PA reduces fatty acid content in the liver and plasma, potentially improving tissue insulin sensitivity .

3. Antifungal Properties

this compound exhibits antifungal activity through mechanisms involving oxidative stress and apoptosis:

- Fungal Cell Death : Research has demonstrated that PA induces apoptosis in fungal cells by activating metacaspases and causing mitochondrial dysfunction . This pathway suggests its potential as a natural preservative in food products.

Case Studies

Case Study 1: Propionic Acidaemia

A late-onset case of propionic acidaemia highlighted the metabolic consequences of elevated propionic acid levels. The patient exhibited low concentrations of propionic acid during a keto-acidotic crisis but showed significant secondary metabolite production, indicating complex metabolic adaptations .

Case Study 2: Neuroprotective Effects in Multiple Sclerosis

Clinical studies on patients with multiple sclerosis revealed that supplementation with PA led to increased brain volume in specific regions and improved clinical outcomes related to disease activity . This suggests a promising avenue for therapeutic interventions targeting neurodegenerative diseases.

Research Findings Summary

特性

IUPAC Name |

prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVCLMRJXCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-44-8, 920-38-7 (mono-hydrochloride salt) | |

| Record name | 2-Propynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060050 | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °C (decomposes), BP: 72 °C at 50 mm Hg | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C (136 °F) - closed cup | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ether, ethanol, chloroform, Miscible with water | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1380 g/cu cm at 20 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5 [mmHg] | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from carbon disulfde, Crystals or liquid | |

CAS No. |

471-25-0 | |

| Record name | Propiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPIOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QW39G9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for propiolic acid?

A1: this compound, also known as 2-propynoic acid, is represented by the molecular formula C3H2O2. It has a molecular weight of 70.05 g/mol. Spectroscopically, this compound exhibits characteristic peaks: a strong IR absorption band around 1680 cm−1 (C=O stretch) and signals in the 1H NMR spectrum around 9.2 ppm (COOH) and 2.9 ppm (CH) depending on the solvent.

Q2: Is this compound stable?

A2: this compound is generally stable under ordinary conditions but can undergo polymerization under prolonged heating. []

Q3: What are the key structural features of this compound that influence its reactivity?

A3: this compound is characterized by a terminal alkyne group (C≡CH) and a carboxylic acid group (COOH). These functionalities enable a wide range of chemical transformations, particularly in addition reactions to the triple bond and esterification or decarboxylation reactions involving the carboxylic acid group.

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a versatile building block for synthesizing diverse organic compounds. Notably, it plays a crucial role in constructing diarylalkynes, which are important structural motifs in materials chemistry and drug discovery. [, , , ]

Q5: What are the advantages of using this compound in the synthesis of diarylalkynes over other alkyne sources?

A5: Compared to alternatives like trimethylsilylacetylene, this compound offers several advantages:* Direct use: It eliminates the need for deprotection steps required with silyl-protected alkynes. []* Cost-effectiveness: this compound is relatively inexpensive.* Ease of handling: this compound is a stable solid at room temperature, simplifying storage and handling. []

Q6: Can you elaborate on the palladium-catalyzed synthesis of diarylalkynes from this compound?

A6: A palladium catalyst enables the coupling of this compound with aryl halides, forming diarylalkynes. This process involves two key steps:1. Sonogashira coupling: An aryl halide reacts with this compound in the presence of a palladium catalyst and a base, yielding an arylthis compound intermediate. []2. Decarboxylative coupling: The arylthis compound intermediate undergoes decarboxylation in the presence of the palladium catalyst at elevated temperatures, leading to the formation of the desired diarylalkyne. [, ]

Q7: What types of palladium catalysts are effective in these reactions?

A7: Several palladium catalysts, including Pd(PPh3)4 and Pd(PPh3)2Cl2, have proven effective in promoting these coupling reactions. [, , ] Notably, the choice of ligand significantly influences the reaction selectivity and efficiency. For instance, bulky, electron-rich ligands like SPhos have demonstrated excellent selectivity in sequential Sonogashira and decarboxylative coupling reactions. []

Q8: What other heterocyclic compounds can be synthesized using this compound?

A8: this compound acts as a valuable synthon for preparing various heterocycles. For example, it reacts with thiones to produce thiodioxenones, a novel class of heterocyclic compounds with potential biological activity. [, ] Furthermore, this compound has been employed in the synthesis of 1,3-thiazines, sulfur analogues of nucleic acid pyrimidine bases, showcasing its versatility in medicinal chemistry. []

Q9: How does this compound react with thioketones?

A9: this compound undergoes a cycloaddition reaction with thioketones, yielding thiodioxenones. This reaction proceeds through a concerted mechanism, confirmed by kinetic studies. Interestingly, the reaction demonstrates high stereoselectivity, as observed in the reaction of thiofenchone with this compound, where only one diastereoisomer is formed. [, ]

Q10: Are there alternative synthetic routes to access diaryl 1,2-diketones from this compound?

A10: Yes, a direct approach involves a copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation. This method tolerates a variety of functional groups, such as esters, aldehydes, cyano, and nitro groups, offering a practical route to diverse benzil derivatives. []

Q11: Can this compound be utilized for the synthesis of polymers?

A11: Yes, this compound and its derivatives have been employed in polymer synthesis. For instance, this compound can be polymerized using rhodium complexes in the presence of bases, leading to the formation of cis-transoidal poly(this compound). This polymer exhibits interesting properties, such as the ability to form helical structures in water, highlighting the potential of this compound-based polymers in materials science. []

Q12: How does the carboxylic acid group of this compound influence its reactivity?

A12: The carboxylic acid group participates in various transformations. It can undergo esterification to form this compound esters, which are valuable intermediates in organic synthesis. [] Moreover, the carboxylic acid group can be leveraged for decarboxylative reactions, providing access to different alkynes and other valuable building blocks. [, ]

Q13: How is this compound utilized in on-surface chemistry?

A13: Recent studies have highlighted the potential of aryl propiolic acids as monomers for on-surface polymerization. These monomers undergo decarboxylative Glaser coupling on surfaces, leading to the formation of poly(arylenebutadiynylenes). This approach offers advantages over traditional Glaser coupling, such as lower reaction temperatures and excellent selectivity, paving the way for constructing well-defined polymeric nanostructures. []

Q14: Can this compound act as a catalyst or a ligand in catalytic reactions?

A14: While this compound is not commonly employed as a catalyst or ligand, its derivatives, particularly this compound esters and amides, can function as ligands in transition-metal catalysis. The alkyne moiety in these derivatives can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.

Q15: Have computational methods been employed to study this compound and its reactions?

A15: Yes, computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. Density functional theory (DFT) calculations have been used to investigate the mechanism of decarboxylative coupling reactions involving this compound. [] These calculations provide insights into the reaction intermediates and transition states, aiding in rationalizing the observed selectivity and reactivity patterns. Additionally, DFT calculations have been used to explore the conformational landscape and vibrational frequencies of this compound and its complexes. []

Q16: What insights have computational studies provided into the reactivity of this compound?

A16: DFT calculations have elucidated the reaction pathways for the addition of nucleophiles to this compound. For example, calculations have shown that the addition of thiols to this compound can proceed via either a concerted or a stepwise mechanism, depending on the reaction conditions and the nature of the thiol. []

Q17: How stable is this compound under different conditions?

A17: this compound is generally stable at room temperature but may undergo polymerization or decomposition upon prolonged heating or exposure to strong bases. Proper storage conditions, such as keeping it in a cool, dry place away from incompatible materials, are essential to maintain its stability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。